molecular formula C18H19F3N2O4S B2467260 N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 2034541-84-7

N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No. B2467260
CAS RN: 2034541-84-7
M. Wt: 416.42
InChI Key: ZIQGJNKWPBKUPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C18H19F3N2O4S and its molecular weight is 416.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of derivatives related to celecoxib, including compounds with structures somewhat analogous to N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide, have been explored for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These investigations highlight the chemical versatility and potential therapeutic applications of such compounds (Ş. Küçükgüzel et al., 2013).

Antimicrobial Activity

  • Research into N-pyridin-3-yl-benzenesulfonamide and its antimicrobial activity demonstrates the compound's significant effect against various Gram-positive and Gram-negative bacteria. This underscores its potential as a basis for developing new antimicrobial agents (A.O. Ijuomah et al., 2022).

Anticancer Potential

  • Novel N-(guanidinyl)benzenesulfonamides, bearing resemblance in structural functionality to the compound , have been evaluated for their anticancer activity, particularly against breast cancer cell lines. This points to the broader applicability of benzenesulfonamide derivatives in oncological research (M. Ghorab et al., 2014).

Chemical Properties and Applications

  • Investigations into the molecular and supramolecular structures of related sulfonamide derivatives have provided insights into their ligand properties for metal coordination, which could inform the development of new materials or catalytic systems (Danielle L Jacobs et al., 2013).

Catalysis and Synthetic Applications

  • The use of related benzenesulfonamide compounds in catalytic processes, such as transfer hydrogenation, underscores their utility in synthetic chemistry, potentially facilitating the development of more efficient synthetic pathways for various organic compounds (A. Ruff et al., 2016).

Mechanism of Action

Target of Action

The primary target of this compound is the Inhibitor of Apoptosis Protein (IAP) family . This family of proteins plays a crucial role in regulating apoptosis, a process of programmed cell death. The compound specifically targets Lys, Tyr, or His residues in the BIR3 domain of the IAP family .

Mode of Action

The compound acts as a covalent inhibitor . It uses aryl-fluorosulfates to design water- and plasma-stable agents that covalently bind to the target residues in the BIR3 domain of the IAP family . This binding results in the inhibition of the IAP proteins, thereby promoting apoptosis.

Biochemical Pathways

The compound affects the apoptotic pathways by inhibiting the IAP proteins . The IAP proteins normally inhibit apoptosis by binding to and inhibiting caspases, the enzymes that carry out apoptosis. By inhibiting the IAP proteins, the compound allows apoptosis to proceed, which can lead to the death of cancer cells.

Pharmacokinetics

The compound has been found to be long-lived and orally bioavailable . This means that it can be taken orally and has a long half-life in the body, allowing it to exert its effects over a prolonged period. These properties make it a promising candidate for the design of pharmacological probes or even therapeutics .

Result of Action

The result of the compound’s action is the promotion of apoptosis . By inhibiting the IAP proteins, the compound allows apoptosis to proceed. This can lead to the death of cancer cells, making the compound a potential anticancer agent.

properties

IUPAC Name

N-[oxan-4-yl(pyridin-3-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2O4S/c19-18(20,21)27-15-3-5-16(6-4-15)28(24,25)23-17(13-7-10-26-11-8-13)14-2-1-9-22-12-14/h1-6,9,12-13,17,23H,7-8,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQGJNKWPBKUPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CN=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

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